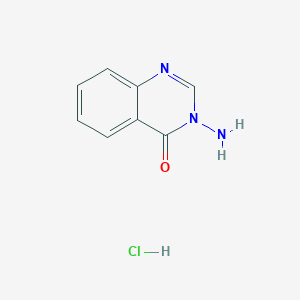
3-Aminoquinazolin-4(3H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminoquinazolin-4(3H)-one hydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoquinazolin-4(3H)-one hydrochloride typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method includes the reaction of 2-aminobenzamide with formamide under acidic conditions to yield the desired quinazolinone structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.
化学反应分析
Types of Reactions
3-Aminoquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which exhibit enhanced biological activities and potential therapeutic applications .
科学研究应用
3-Aminoquinazolin-4(3H)-one hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-Aminoquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as PARP-1/2, which are involved in DNA repair processes . By inhibiting these enzymes, the compound can induce cell death in cancer cells, making it a potential anticancer agent. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
相似化合物的比较
Similar Compounds
Quinazoline-2,4(1H,3H)-dione derivatives: These compounds also exhibit antitumor activity and are used as PARP-1/2 inhibitors.
Substituted quinazolinones: Various substituted quinazolinones have been studied for their antimicrobial, antifungal, and anti-inflammatory properties.
Uniqueness
3-Aminoquinazolin-4(3H)-one hydrochloride stands out due to its broad spectrum of biological activities and its potential for modification through various chemical reactions. Its ability to inhibit specific enzymes and disrupt biological pathways makes it a valuable compound for scientific research and potential therapeutic applications .
属性
分子式 |
C8H8ClN3O |
|---|---|
分子量 |
197.62 g/mol |
IUPAC 名称 |
3-aminoquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C8H7N3O.ClH/c9-11-5-10-7-4-2-1-3-6(7)8(11)12;/h1-5H,9H2;1H |
InChI 键 |
YCDRATDWNKRHJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


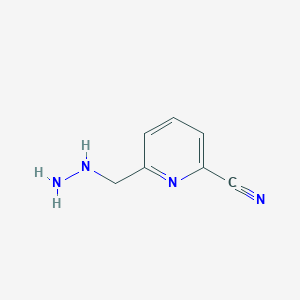
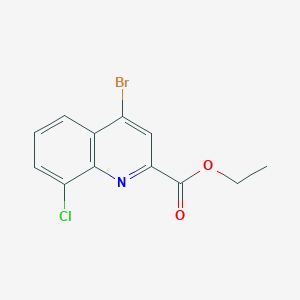
![Tricyclo[2.1.0.02,5]pentan-3-one](/img/structure/B12965310.png)
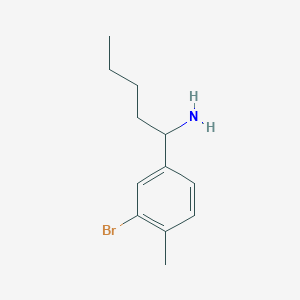


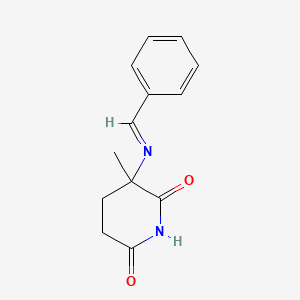
![5-Vinylbenzo[d]thiazole](/img/structure/B12965341.png)


![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12965364.png)
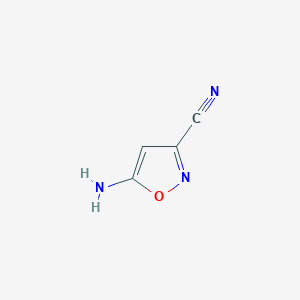

![Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12965377.png)
